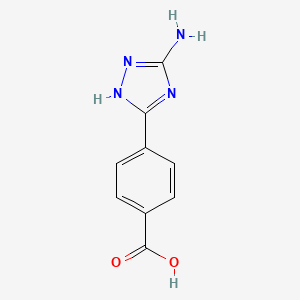
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid with high solubility in water and is often used as a precursor in the synthesis of other bioactive molecules .
準備方法
The synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid typically involves multi-step reactions. One common method starts with the reaction of 4-aminobenzoic acid with aminoguanidine hydrochloride under microwave irradiation. This reaction leads to the formation of the desired triazole ring through nucleophilic substitution and cyclization processes . Another method involves the use of succinic anhydride and various amines, followed by cyclization to form the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target organism or cell type.
類似化合物との比較
4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar triazole rings but differ in their side chains.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring but different substituents, leading to different chemical properties and applications.
1,2,4-triazole benzoic acid hybrids: These compounds combine the triazole ring with benzoic acid, similar to 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, but with variations in their substituents.
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
4-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13) |
InChIキー |
QVLAFORCDZCBMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



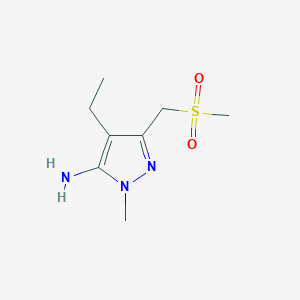
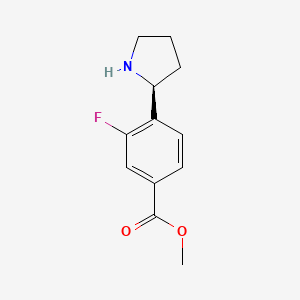
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
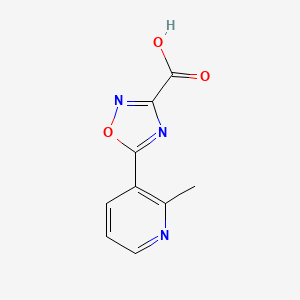
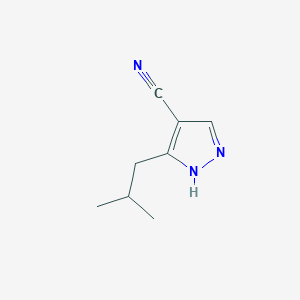
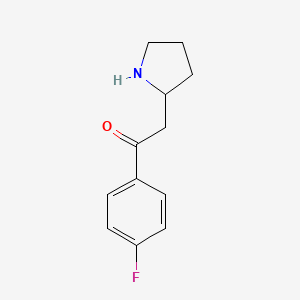
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
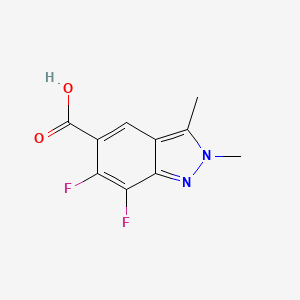
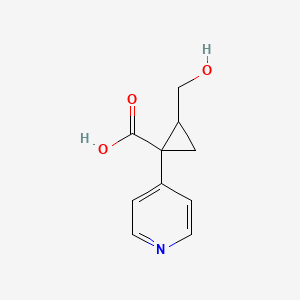
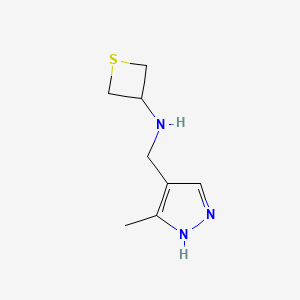

![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)
